1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXODSMVXUSYGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242864 | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97315-60-1 | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097315601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H-Benzo(ij)quinolizine-9-carbonitrile, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane under heating conditions, followed by treatment with hydrochloric acid and water to remove excess reagents . The remaining product is then extracted using ether and purified.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated compounds.
Scientific Research Applications
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physical Properties of Comparable Compounds
Biological Activity
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile (CAS No: 97315-60-1) is a member of the quinoline family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and inflammation-related disorders.
- Molecular Formula : C13H14N2
- Molecular Weight : 214.27 g/mol
- CAS Number : 97315-60-1
- Purity : ≥95%
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 214.27 g/mol |
| CAS Number | 97315-60-1 |
| Purity | ≥95% |
Anticholinesterase Activity
Recent studies have highlighted the potential of hexahydropyridoquinoline derivatives as acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition is considered beneficial in treating Alzheimer's disease.
- Study Findings : Compounds derived from hexahydropyridoquinoline exhibited varying degrees of AChE inhibition. For instance, one study reported IC50 values for specific derivatives ranging from 0.033 μM to 0.177 μM against AChE .
Anti-inflammatory Properties
Hexahydropyridoquinoline compounds have shown significant anti-inflammatory effects. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
- Case Study : In a study evaluating the anti-inflammatory activity of several hexahydroquinoline derivatives, compound 3e was identified as particularly effective in reducing transforming growth factor-beta 1 (TGF-β1) levels and increasing complement proteins C3 and C9 after lipopolysaccharide (LPS) induction .
Cytotoxicity Assessment
Cytotoxicity assays using the MTT method demonstrated that some derivatives of hexahydropyridoquinoline possess low cytotoxic effects on various cell lines. The three least cytotoxic compounds were selected for further biological evaluation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in understanding how modifications to the hexahydropyridoquinoline structure affect its biological activity:
- Key Modifications : The introduction of different functional groups has been shown to enhance or reduce AChE inhibitory activity.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Increased AChE inhibition |
| Methyl Substitution | Enhanced anti-inflammatory properties |
Q & A
What are the established synthetic routes for 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbonitrile, and how can reaction yields be optimized?
Basic Research Focus
The compound is synthesized via the Vilsmeier-Haack reaction, where 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is treated with a POCl₃-DMF complex to introduce the aldehyde group, followed by cyanation. Key steps include maintaining anhydrous conditions and a nitrogen atmosphere to prevent side reactions . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of starting material to POCl₃) and reaction time (1–2 hours at 0°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Yields exceeding 90% are achievable with rigorous exclusion of moisture .
How should researchers resolve discrepancies in spectral data (e.g., NMR, HRMS) during structural characterization?
Advanced Research Focus
Discrepancies in NMR or HRMS data may arise from residual solvents, tautomerism, or dynamic effects. For example, the aldehyde proton in the intermediate 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde appears as a singlet at δ 8.07 ppm in CDCl₃, but solvent interactions or impurities can shift this signal . Validate data by:
- Repeating measurements in deuterated DMSO or with added D₂O to suppress exchange broadening.
- Comparing experimental HRMS with theoretical m/z values (e.g., [M+H]⁺ for C₁₅H₂₁N₂: 229.16992 ).
- Using complementary techniques like X-ray crystallography (via SHELX refinement ) to confirm bond connectivity.
What mechanistic insights underpin the catalytic synthesis of pyrido[3,2,1-ij]quinoline derivatives?
Advanced Research Focus
Palladium-catalyzed coupling (e.g., with iodoquinolines and acetylenes) proceeds via oxidative addition of Pd⁰ to the C–I bond, followed by alkyne insertion and reductive elimination. Key intermediates include Pd–π-alkyne complexes, stabilized by ligands like PPh₃. Copper iodide accelerates transmetallation steps, while Et₃N neutralizes HI byproducts. Post-hydrogenation with Lindlar catalyst selectively reduces alkynes to cis-alkenes, critical for functionalizing the core structure . Monitor reaction progress via TLC or in situ IR to optimize catalyst loading (5–10 mol% Pd) and temperature (60–80°C).
How can this compound be applied in designing far-red fluorescent probes for biological imaging?
Advanced Research Focus
The rigid pyrido[3,2,1-ij]quinoline core enables conjugation with fluorophores (e.g., naphthalene derivatives) for red-shifted emission (λₑₘ > 650 nm). Synthesize probes by coupling the aldehyde intermediate (e.g., 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde) with activated aromatic amines via Schiff base formation. Purify via HPLC (C18 column, acetonitrile/water gradient) and validate photostability under physiological conditions. Applications include pancreatic cancer imaging, where low autofluorescence and deep tissue penetration are critical .
What computational methods are suitable for modeling the electronic properties of this heterocycle?
Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps and charge distribution, aiding in understanding reactivity and fluorescence. Solvent effects (e.g., PCM model for DMSO) improve accuracy for biological applications. Molecular docking (AutoDock Vina) can simulate interactions with targets like serotonin receptors, guiding structure-activity relationship (SAR) studies .
How can researchers address challenges in crystallizing derivatives of this compound?
Advanced Research Focus
Crystallization issues (e.g., polymorphism, twinning) are mitigated by:
- Screening solvent systems (e.g., slow evaporation in EtOH/CHCl₃).
- Seeding with microcrystals of analogous structures (e.g., 6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives ).
- Using SHELXD for twin refinement and SHELXL for high-resolution data (R-factor < 5%) .
What strategies improve the scalability of multi-step syntheses involving this compound?
Basic Research Focus
Scale-up requires:
- Flow chemistry for exothermic steps (e.g., Vilsmeier-Haack reaction) to enhance heat dissipation.
- Catalytic recycling (e.g., Pd/C filtration) to reduce costs.
- Process analytical technology (PAT) for real-time monitoring of intermediates .
How does the compound’s electronic structure influence its biological activity?
Advanced Research Focus
The electron-deficient carbonitrile group enhances binding to enzymatic pockets (e.g., SMN–RNAP II interactions) via dipole interactions. SAR studies reveal that methylation at the 1,7-positions (e.g., 1,1,7,7-tetramethyljulolidine analogs ) increases lipophilicity, improving blood-brain barrier penetration. Validate using in vitro assays (e.g., IC₅₀ measurements) and molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
